

Verofylline: A Technical and Scientific Review

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Verofylline	
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Introduction

Verofylline is a polysubstituted methylxanthine derivative that has been investigated for its potential as a bronchodilator in the treatment of asthma.[1] As an analog of theophylline, it belongs to a class of compounds known for their effects on smooth muscle relaxation and respiratory stimulation. This technical guide provides a comprehensive overview of the available patent and scientific literature on **Verofylline**, including its synthesis, mechanism of action, pharmacological properties, and clinical findings. All quantitative data is presented in structured tables, and key experimental protocols are detailed. Visual diagrams are provided to illustrate signaling pathways and experimental workflows.

Synthesis

While specific patents detailing the synthesis of **Verofylline** are not readily available in the public domain, the general synthesis of N-substituted theophylline derivatives can be described. Typically, the synthesis involves the alkylation of theophylline at the N-7 position. A common method is the reaction of theophylline with a suitable alkyl halide in the presence of a base. For **Verofylline**, which is 1,8-dimethyl-3-(2-methylbutyl)-xanthine, the synthesis would likely involve the reaction of 1,8-dimethylxanthine with a 2-methylbutyl halide.

A related patent for the synthesis of Doxofylline, another xanthine derivative, describes the reaction of theophylline with 2-monochloromethyl-1,3-dioxolane in a polar solvent with an alkali as an acid absorber to achieve a single-step reaction. This suggests that a similar nucleophilic substitution reaction is a plausible route for the synthesis of **Verofylline** and its derivatives.



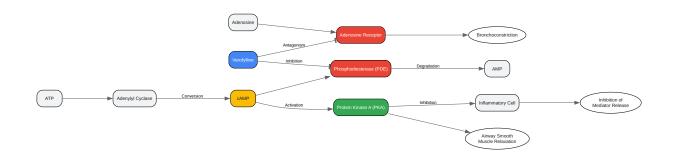
Mechanism of Action

The precise mechanism of action of **Verofylline** has not been extensively elucidated in dedicated studies. However, as a methylxanthine, its pharmacological effects are presumed to be similar to those of theophylline and other compounds in this class. The primary mechanisms of action for methylxanthines include:

- Inhibition of Phosphodiesterase (PDE) enzymes: Methylxanthines non-selectively inhibit PDE enzymes, particularly PDE3 and PDE4, which are abundant in airway smooth muscle and inflammatory cells. Inhibition of these enzymes leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA). PKA activation results in the phosphorylation of various target proteins, leading to the relaxation of airway smooth muscle and the inhibition of inflammatory cell activity.
- Antagonism of Adenosine Receptors: Methylxanthines are also antagonists of adenosine receptors (A1, A2A, A2B, and A3). Adenosine can cause bronchoconstriction in asthmatic patients. By blocking these receptors, **Verofylline** may prevent adenosine-induced bronchoconstriction.

The presumed signaling pathway for the bronchodilatory effect of **Verofylline** is illustrated below.





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Presumed signaling pathway of Verofylline.

Pharmacological and Clinical Data

The available data for **Verofylline** is limited. A key clinical trial investigated its efficacy as a bronchodilator in adult asthmatic patients.

Clinical Efficacy in Asthma

A double-blind, crossover tolerance study was conducted on eight adult patients with asthma. [1] The study evaluated the effects of oral **Verofylline** on various respiratory parameters.

Table 1: Summary of Clinical Efficacy Data for **Verofylline** in Asthma Patients[1]



Parameter	Dose of Verofylline	Mean Change from Baseline	Time of Measurement
Forced Expiratory Volume in 1 second (FEV1)	0.05 mg/kg	Greater than placebo and higher doses	4 hours post-dosing
Peak Expiratory Flow Rate (PEFR)	0.05 mg/kg	Greater than placebo and higher doses	4 hours post-dosing
Forced Expiratory Flow (FEF)	0.05 mg/kg	Greater than placebo and higher doses	4 hours post-dosing
Forced Vital Capacity (FVC)	0.15 mg/kg	Increased	Up to 6 hours post- dosing

The study concluded that **Verofylline** was not a very effective bronchodilator at the doses used.[1] Peak drug activity was observed between 4 and 6 hours after oral administration, and the drug was well-tolerated at the tested doses.[1]

Pharmacokinetics

A study in dietary-induced obese rats investigated the pharmacokinetics of **Verofylline**, a lipophilic compound.

Table 2: Pharmacokinetic Parameters of Verofylline in Rats

Parameter	Lean Rats	Obese Rats
Volume of Distribution (Vss)	0.82 ± 0.12 L/kg	1.15 ± 0.11 L/kg
Unbound fraction in serum (fu)	0.35 ± 0.02	0.44 ± 0.02
Total Body Clearance	Not significantly different	Not significantly different

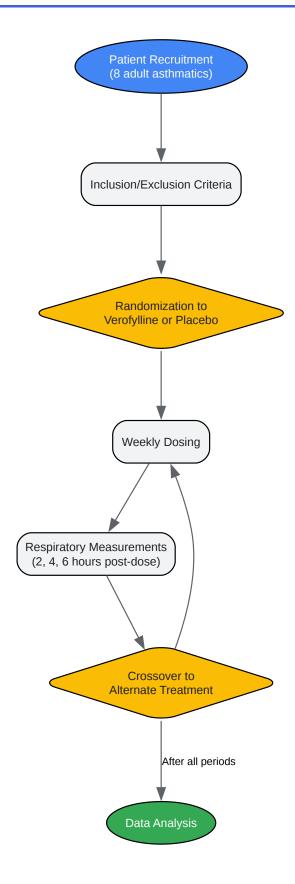
The study found that the increased volume of distribution in obese rats was due to both increased fat mass and altered serum protein binding. A semi-physiological model was able to predict the observed Vss based on in vitro tissue uptake and body space measurements.



Experimental Protocols Clinical Trial in Asthma Patients

- Study Design: A double-blind, crossover tolerance study.
- Participants: Eight adult patients with asthma.
- Intervention: Oral administration of Verofylline or placebo.
- Measurements: Peak expiratory flow, forced vital capacity, and its subdivisions were measured weekly at 2, 4, and 6 hours after dosing.
- Workflow:





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Workflow of the clinical trial on Verofylline in asthma.



Pharmacokinetic Study in Rats

- Animal Model: Sprague-Dawley rats with dietary-induced obesity.
- Drug Administration: Intravenous administration of **Verofylline**.
- Sample Collection: Serial blood samples were collected.
- Analysis:
 - Verofylline concentrations in serum were determined.
 - Protein binding was measured by equilibrium dialysis.
 - In vitro tissue uptake (muscle and fat) was assessed.
 - Body composition (fat-free mass and fat mass) was determined using the tritium dilution method.
- Modeling: A semi-physiological pharmacokinetic model was used to predict the volume of distribution.

Conclusion

Verofylline, a methylxanthine derivative, has been evaluated for its bronchodilator effects. The available clinical data in humans suggest limited efficacy in asthma at the doses studied. Pharmacokinetic studies in rats have provided insights into its distribution in obesity. The mechanism of action is presumed to be similar to other methylxanthines, involving phosphodiesterase inhibition and adenosine receptor antagonism. Further research would be necessary to fully characterize the pharmacological profile of Verofylline and to explore its potential therapeutic applications, possibly at different dosing regimens or in combination with other agents. The lack of extensive patent literature and recent scientific publications suggests that the development of Verofylline may not be actively pursued. This guide serves as a summary of the currently available technical and scientific information for researchers and professionals in drug development.



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References

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- To cite this document: BenchChem. [Verofylline: A Technical and Scientific Review].
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